Butyl 4-(quinoline-2-thioamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

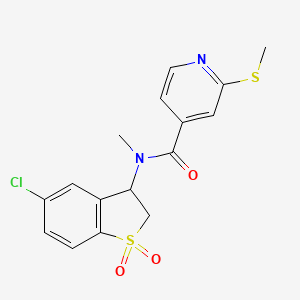

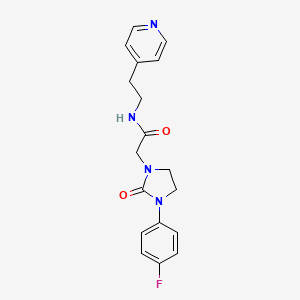

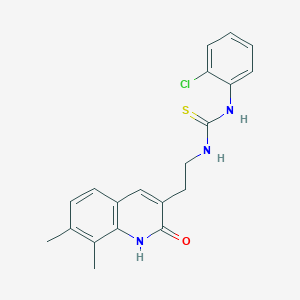

“Butyl 4-(quinoline-2-thioamido)benzoate” is a chemical compound with the molecular formula C21H20N2O2S . It is related to the quinoline class of compounds, which have been found to have various applications in medicinal and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “Butyl 4-(quinoline-2-thioamido)benzoate”, has seen recent advancements. These include metal-assisted, metal-free, organo-catalytic, photoxidative, and other synthetic routes . β-Keto amides have been used as precursors to both 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides .Molecular Structure Analysis

The molecular structure of “Butyl 4-(quinoline-2-thioamido)benzoate” is complex, with a quinoline ring attached to a benzoate ester via a thioamide linkage . Further analysis would require more specific data or computational modeling.Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Synthetic Methodologies

Rigid P-chiral phosphine ligands derived from quinoxaline were prepared and utilized in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating their effectiveness in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Sustainable synthesis of quinolines was facilitated by manganese PNP pincer complexes, showcasing an environmentally benign approach to the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry (Mastalir et al., 2016).

Biological Activity and Pharmaceutical Potential

Antibacterial activity was observed in methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, indicating the potential of quinoline derivatives in developing new antibacterial agents (Murthy et al., 2011).

Antimalarial candidate N-tert-butyl isoquine (GSK369796), a novel synthetic quinoline, was developed through a public-private partnership, highlighting the role of quinoline derivatives in addressing global health challenges such as malaria (O’Neill et al., 2009).

Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, where quinoline derivatives were part of the study, underscore the importance of these compounds in the search for new therapeutic options (Norman et al., 1996).

Wirkmechanismus

Zukünftige Richtungen

The future directions in the field of quinoline derivatives involve the development of greener and more sustainable chemical processes . This includes the use of alternative reaction methods for the synthesis of quinoline derivatives, such as microwave synthesis, the use of recyclable catalysts, one-pot reactions, solvent-free conditions, the use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis .

Eigenschaften

IUPAC Name |

butyl 4-(quinoline-2-carbothioylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-2-3-14-25-21(24)16-8-11-17(12-9-16)22-20(26)19-13-10-15-6-4-5-7-18(15)23-19/h4-13H,2-3,14H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBSBCGHMWKVJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 4-(quinoline-2-thioamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2859546.png)

![3-[2-(Dimethylamino)ethyl]-5-methyl-1-prop-2-enoylimidazolidin-4-one](/img/structure/B2859547.png)

![N-(benzo[d]thiazol-6-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2859548.png)

![2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2859553.png)

![3-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B2859554.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea](/img/structure/B2859560.png)